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Compound of Interest

Compound Name: LY3007113

Cat. No.: B1194441 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the toxicity profile of LY3007113 as observed

in clinical trials. The following troubleshooting guides and frequently asked questions (FAQs)

are designed to address specific issues and provide clarity for ongoing and future research.

Frequently Asked Questions (FAQs)
Q1: What is the established Maximum Tolerated Dose (MTD) for LY3007113?

A1: The MTD for LY3007113 has been established at 30 mg administered orally every 12

hours (Q12H).[1][2][3][4]

Q2: What are the most common treatment-related adverse events (TRAEs) observed with

LY3007113?

A2: The most frequently reported TRAEs (occurring in >10% of patients) in the Phase 1 clinical

trial included tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[1]

[2][3][4]

Q3: Were there any dose-limiting toxicities (DLTs) identified for LY3007113?

A3: Yes, dose-limiting toxicities were observed at a dose of 40 mg Q12H. These included

Grade ≥ 3 upper gastrointestinal hemorrhage and increased hepatic enzymes.[1][3][4]

Q4: Why was the clinical development of LY3007113 discontinued?
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A4: Further clinical development of LY3007113 was not pursued because the toxicity of the

compound prevented the achievement of a biologically effective dose.[1][3][4] Specifically,

maximal inhibition of the primary biomarker, MAPK-activated protein kinase 2 (MAPKAP-K2),

was not reached, and sustained minimal inhibition was not maintained at the MTD.[1][2][3][4]

Q5: What is the mechanism of action of LY3007113?

A5: LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein

kinase (MAPK).[5] The p38 MAPK signaling pathway is involved in regulating various cellular

processes, including inflammation and cell survival.[1][5] By inhibiting p38 MAPK, LY3007113
is designed to prevent the phosphorylation of downstream substrates like MAPKAP-K2, which

may lead to the induction of tumor cell apoptosis and inhibition of pro-inflammatory cytokine

production.[5][6]

Troubleshooting Guide for Experimental Studies
This guide is intended to help researchers troubleshoot potential toxicity-related issues during

preclinical or clinical research involving LY3007113.
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Observed Issue Potential Cause Recommended Action

Unexpectedly high levels of

liver enzyme elevation (e.g.,

ALT, AST).

Exceeding the dose at which

hepatic DLTs were observed in

clinical trials (40 mg Q12H).

1. Immediately review the

dosing regimen. 2. Consider

dose reduction to the

established MTD of 30 mg

Q12H or lower. 3. Implement

more frequent liver function

monitoring.

Subject develops a skin rash.
Rash is a known common

TRAE of LY3007113.

1. Document the grade and

characteristics of the rash. 2.

For mild to moderate rashes,

consider supportive care (e.g.,

topical corticosteroids). 3. For

severe rashes, consider dose

interruption or discontinuation.

Subject reports tremors.

Tremor is one of the most

frequent TRAEs associated

with LY3007113.

1. Assess the severity and

impact on the subject's daily

activities. 2. Consider a

neurological consultation to

rule out other causes. 3. If

severe, a dose reduction may

be warranted.

Evidence of gastrointestinal

bleeding.

Upper gastrointestinal

hemorrhage was a DLT at 40

mg Q12H.

1. This is a serious adverse

event. Discontinue the

investigational agent

immediately. 2. Provide

appropriate medical

intervention. 3. Re-evaluate

the dosing protocol.

Pharmacodynamic (PD)

markers (e.g., p-MAPKAP-K2)

do not show expected

inhibition.

The clinical trial indicated that

a biologically effective dose

was not achieved due to

toxicity.

1. Confirm the reliability and

sensitivity of the PD assay. 2.

Re-evaluate the target

inhibition level in the context of

the established MTD. It may

not be possible to achieve high
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levels of target inhibition

without unacceptable toxicity.

Summary of Adverse Events Data
The following table summarizes the key treatment-related adverse events observed in the

Phase 1 clinical trial of LY3007113.

Adverse Event Category Details Incidence/Dosage

Maximum Tolerated Dose

(MTD)

The highest dose at which

<33% of patients experienced

a DLT.

30 mg Q12H

Most Frequent TRAEs (>10%)

Tremor, rash, stomatitis,

increased blood creatine

phosphokinase, fatigue.

Occurred at various dose

levels up to the MTD.

Dose-Limiting Toxicities (DLTs)

Grade ≥ 3 upper

gastrointestinal haemorrhage,

Grade ≥ 3 increased hepatic

enzyme.

Both occurred at 40 mg Q12H.

Experimental Protocols
Protocol: Monitoring for Potential Hepatic Toxicity

Baseline Assessment: Prior to initiation of LY3007113, obtain baseline liver function tests

(LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total

bilirubin, and alkaline phosphatase.

On-Treatment Monitoring:

For the first two cycles (28-day cycles), monitor LFTs weekly.

For subsequent cycles, monitoring frequency can be reduced to every two weeks in the

absence of abnormalities.
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If any LFTs rise to Grade 2 or higher, increase monitoring frequency to at least twice

weekly until resolution.

Actionable Thresholds:

Grade 2 Elevation: Consider maintaining the current dose with increased monitoring.

Grade 3 Elevation: Institute a dose interruption until the toxicity resolves to Grade 1 or

baseline. Consider restarting at a reduced dose.

Grade 4 Elevation: Permanently discontinue treatment with LY3007113.
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Caption: Mechanism of action of LY3007113 as a p38 MAPK inhibitor.
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Caption: Logical workflow for monitoring and managing toxicity in clinical studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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